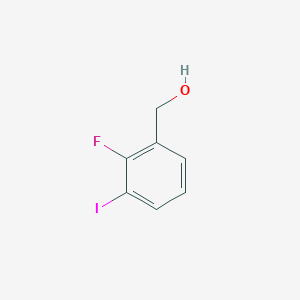

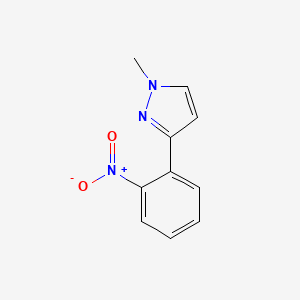

![molecular formula C10H15NO B3041581 (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee CAS No. 328010-06-6](/img/structure/B3041581.png)

(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee

Overview

Description

(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-one, commonly known as DATN, is a bicyclic organic compound that has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Synthesis and Receptor Activity

The compound has been involved in the synthesis of arylpiperazine derivatives with novel complex terminal imide fragments. These derivatives, particularly compounds 46, 48, and 18, demonstrated antidepressant activity in forced swimming tests in mice, showcasing their potential in the field of mental health treatment, without neurotoxic effects (Bojarski et al., 2009).

Antiprotozoal Activity

Derivatives of the compound have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Specifically, some derivatives displayed significant activity against Trypanosoma rhodesiense, highlighting their potential use in treating protozoal infections (Das & Boykin, 1977).

Chemical Carcinogen Inhibitory Activity

The compound has been synthesized and tested for its inhibitory effects towards benzo[alpha]pyrene-induced neoplasia in the forestomach of mice. This indicates a potential role in cancer prevention or treatment due to its chemical carcinogen inhibitory activity (Lam et al., 1979).

Role in Transactivation and Gene Expression

The compound has been studied for its role in activating mouse constitutive androstane receptor (mCAR) and increasing the expression of mCAR target genes. This research provides insights into the biological effects of the compound mediated by this nuclear receptor, which is crucial for understanding its pharmacodynamics (Smetanina et al., 2011).

Arrhythmia Model and Gene Target Identification

In a study on the molecular mechanisms underlying the action of the compound, it was used in an aconitine-induced experimental rat model of cardiac arrhythmia. This research identified specific genes that alter their expression level in response to the compound, suggesting its potential application in pharmacotherapy of cardiac arrhythmias (Vakhitova et al., 2011).

Insecticidal Activity

The compound has been a part of the structural modifications of the pyrethroid scaffold, showing high insecticidal activity against various pests. This indicates its potential application in agriculture for pest control, with a wider spectrum of action and non-toxicity towards mammals (Ferroni et al., 2015).

properties

IUPAC Name |

(1R,2R,5S,7R)-8,8-dimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2)5-3-6-8(7(10)4-5)11-9(6)12/h5-8H,3-4H2,1-2H3,(H,11,12)/t5-,6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZASXHNQGKLND-XAMCCFCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C1C2)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@H]3[C@@H]([C@@H]1C2)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol](/img/structure/B3041502.png)

![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)

![4-[4-(trifluoromethyl)phenyl]dihydro-2H-pyran-2,6(3H)-dione](/img/structure/B3041504.png)

![2-Bromo-1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B3041505.png)

![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3041510.png)